Ethyl 3-phenyl-3-(piperidin-1-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate is a chemical compound with the molecular formula C16H23NO2 It is an ester derivative that contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate typically involves the esterification of 3-phenyl-3-(piperidin-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-phenyl-3-(piperidin-1-yl)propanoic acid.
Reduction: 3-phenyl-3-(piperidin-1-yl)propanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-1-yl)propanoate: Lacks the phenyl group, which may affect its biological activity and chemical properties.
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate: Differs in the position of the piperidine ring, which can influence its reactivity and interactions.
Ethyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties
This compound is unique due to its specific structure, which combines a phenyl group with a piperidine ring, potentially offering distinct advantages in various applications.
Properties
CAS No. |
17824-87-2 |
---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl 3-phenyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)13-15(14-9-5-3-6-10-14)17-11-7-4-8-12-17/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |
InChI Key |
WTRSETHGBYJVQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.